Cas no 1551366-50-7 (2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine)

2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
- 1551366-50-7
- AKOS021558789
- EN300-1932739
-
- Inchi: 1S/C6H9F2N3/c1-11-3-5(2-10-11)6(7,8)4-9/h2-3H,4,9H2,1H3
- InChI Key: FNRCKPFRBWQUOO-UHFFFAOYSA-N
- SMILES: FC(CN)(C1C=NN(C)C=1)F
Computed Properties
- Exact Mass: 161.07645362g/mol
- Monoisotopic Mass: 161.07645362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 43.8Ų
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932739-0.1g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1932739-1.0g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1932739-0.05g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1932739-10g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1932739-5g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1932739-5.0g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1932739-0.25g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1932739-10.0g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1932739-2.5g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1932739-1g |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1551366-50-7 | 1g |
$1343.0 | 2023-09-17 |
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Related Literature
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Chemical Compound CAS No. 1551366-50-7: 2,2-Difluoro-2-(1-Methyl-1H-Pyrazol-4-Yl)Ethan-1-Amine
The compound with CAS number 1551366-50-7, commonly referred to as 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorinated ethane backbone and a pyrazole ring substituted at the 4-position with a methyl group. The presence of the amine group further enhances its reactivity and functional versatility.
Recent studies have highlighted the potential of 2,2-difluoro derivatives in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways. The pyrazole moiety in this compound is known for its ability to act as a hydrogen bond donor or acceptor, making it an attractive component in medicinal chemistry for designing bioactive molecules. Furthermore, the fluorine atoms incorporated into the structure contribute to increased lipophilicity and stability, which are critical properties for drug candidates.
One of the most notable advancements involving this compound is its role in the synthesis of selective kinase inhibitors. Researchers have demonstrated that the combination of difluorinated ethane and pyrazole groups can effectively modulate enzyme activity, leading to potential treatments for conditions such as cancer and inflammatory diseases. The amine group in the molecule also facilitates further functionalization, enabling chemists to explore a wide range of derivatives with enhanced pharmacokinetic profiles.
In addition to its pharmacological applications, 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-Yl)ethan-1-amine has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. The pyrazole ring, being aromatic and electron-deficient, can participate in π-interactions, which are essential for designing materials with tailored electronic characteristics.
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic methods have made it possible to streamline the synthesis process, reducing costs and improving scalability. These advancements are particularly important for industries looking to commercialize this compound on a larger scale.
From an environmental standpoint, studies have been conducted to assess the biodegradability and ecological impact of difluorinated compounds like this one. Results indicate that while fluorinated compounds generally persist in the environment due to their stability, proper disposal methods can mitigate potential risks. Regulatory bodies continue to monitor such compounds to ensure they meet safety standards for human health and the environment.
In conclusion, CAS No. 1551366-50-7, or 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-Yl)ethan-1-amine, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its structural features make it an invaluable tool in modern chemistry research, offering solutions in drug development, materials science, and beyond. As research into this compound continues to evolve, it is expected to play an even more pivotal role in advancing scientific knowledge and technological innovation.
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